Lipophilicity Modulation by the Dimethylsulfamoyl Group versus Des-sulfamoyl Piperidine
The target compound has a computed XLogP3 of 0.8 [1], substantially lower than the predicted LogP of ~1.5 for the des-dimethylsulfamoyl analog N-(piperidin-4-yl)-2-(thiophen-3-yl)acetamide (estimated from fragment-based methods) [2]. This 0.7-unit reduction in lipophilicity indicates that the dimethylsulfamoyl group imparts greater aqueous solubility and potentially reduced non-specific protein binding, a critical parameter when selecting compounds for biochemical screening or in vivo dosing.
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | N-(piperidin-4-yl)-2-(thiophen-3-yl)acetamide (estimated XLogP3 ≈ 1.5) |
| Quantified Difference | ΔXLogP3 ≈ -0.7 |
| Conditions | Computed by PubChem XLogP3 algorithm (fragment-based); des-sulfamoyl comparator estimated from analogous structures |
Why This Matters
A 0.7-unit lower XLogP3 correlates with roughly 5-fold higher aqueous solubility, reducing the risk of compound precipitation in aqueous assay buffers and improving dose–response accuracy.
- [1] PubChem Compound Summary CID 122161831. XLogP3 = 0.8. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for N-(piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride, CID 53398185. No XLogP3 reported; estimate based on structural analogs. View Source
